

In-Depth Technical Guide to the Structure of Boc-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Val-Dil-Dap-OH*

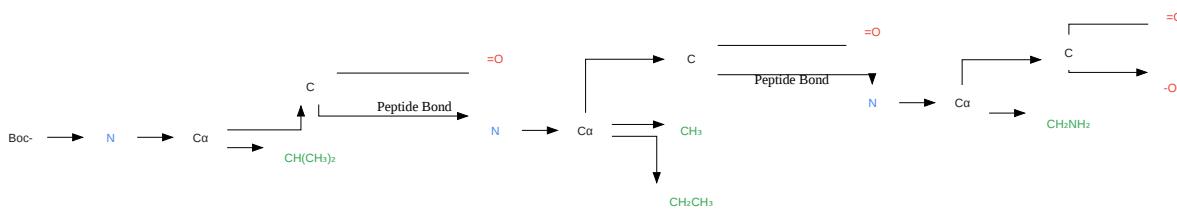
Cat. No.: *B8134200*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **Boc-Val-Dil-Dap-OH**, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).^[1] This document outlines its constituent components, key physicochemical properties, and a representative synthesis protocol.

Chemical Structure and Components


Boc-Val-Dil-Dap-OH is a tripeptide derivative with a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a free carboxylic acid (-OH) at the C-terminus. The peptide sequence consists of three amino acid residues: Valine (Val), Isovaline (Dil), and Diaminopropionic acid (Dap).

- Boc (tert-butoxycarbonyl): This is a common protecting group for the amine functionality of the N-terminal amino acid (Valine in this case). It is stable under many reaction conditions but can be readily removed with acid.
- Valine (Val): A proteinogenic amino acid with a hydrophobic isopropyl side chain.
- Isovaline (Dil): A non-proteinogenic amino acid that is a structural isomer of valine.^[2] It is characterized by a branched-chain structure which contributes to its unique properties.^[2]

- Diaminopropionic acid (Dap): A non-proteinogenic amino acid containing an additional amino group in its side chain.^[3] This secondary amine provides a potential site for further conjugation.

The components are linked via standard peptide bonds (amide linkages) between the carboxyl group of one amino acid and the amino group of the next.

Structural Diagram

[Click to download full resolution via product page](#)

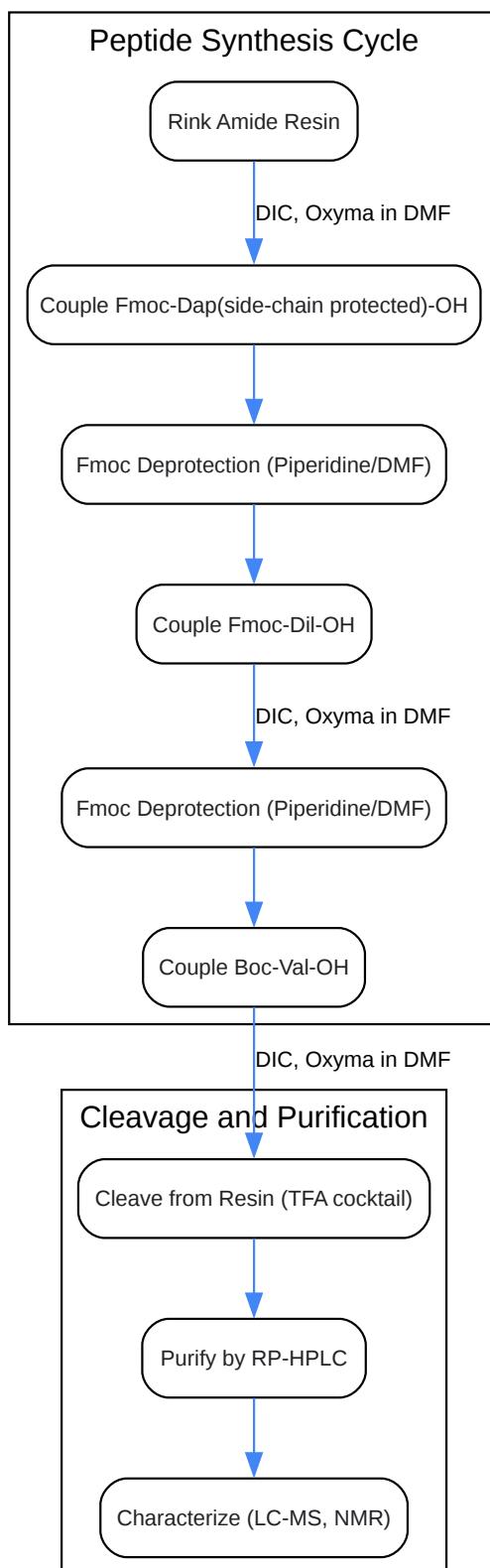
Caption: Chemical structure of **Boc-Val-Dil-Dap-OH**.

Physicochemical Properties

A summary of the key quantitative data for **Boc-Val-Dil-Dap-OH** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₂₉ H ₅₃ N ₃ O ₈	
Molecular Weight	571.75 g/mol	
CAS Number	1415246-54-6	
Appearance	White to off-white solid	
Solubility	DMSO: 100 mg/mL (174.90 mM)	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	

Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)


While a specific, detailed protocol for the synthesis of **Boc-Val-Dil-Dap-OH** is not publicly available, a representative procedure can be outlined based on standard solid-phase peptide synthesis (SPPS) methodologies for similar peptide-based ADC linkers. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

Materials and Reagents:

- Fmoc-Dap(Mtt)-OH or a similarly side-chain protected Dap derivative
- Fmoc-Dil-OH
- Boc-Val-OH
- Rink Amide resin
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Piperidine solution (20% in DMF)

- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for the solid-phase synthesis of **Boc-Val-Dil-Dap-OH**.

Procedure:

- Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.
- First Amino Acid Coupling (Dap): The C-terminal amino acid, Fmoc-Dap with a suitable side-chain protecting group (e.g., Mtt), is coupled to the resin using DIC and OxymaPure in DMF. The reaction is monitored for completion (e.g., using a Kaiser test).
- Fmoc Deprotection: The Fmoc group is removed from the Dap residue by treating the resin with a 20% solution of piperidine in DMF.
- Second Amino Acid Coupling (Dil): Fmoc-Dil-OH is then coupled to the deprotected N-terminus of the Dap residue using the same coupling reagents.
- Fmoc Deprotection: The Fmoc group is removed from the Dil residue.
- Third Amino Acid Coupling (Val): Boc-Val-OH is coupled to the deprotected N-terminus of the Dil residue.
- Side-Chain Deprotection (if necessary): The side-chain protecting group on the Dap residue is selectively removed.
- Cleavage from Resin: The final peptide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with a TFA cleavage cocktail.
- Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Conclusion

Boc-Val-Dil-Dap-OH is a key building block in the construction of antibody-drug conjugates, serving as a cleavable linker between the antibody and the cytotoxic payload. Its specific sequence and chemical modifications are designed to ensure stability in circulation and efficient cleavage at the target site. The synthesis of this tripeptide derivative can be achieved

through standard solid-phase peptide synthesis protocols, allowing for its incorporation into more complex ADC structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Structure of Boc-Val-Dil-Dap-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8134200#what-is-the-structure-of-boc-val-dil-dap-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com